
tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate: is an organic compound that features a pyrrole ring substituted with a tert-butyl ester group and a mercaptomethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and a thiol compound. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
化学反应分析
Types of Reactions:
Oxidation: The mercaptomethyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Potential use in the development of bioactive molecules due to its ability to interact with biological macromolecules .
Medicine:
Industry:
作用机制
The mechanism of action of tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active pyrrole derivative which can interact with biological pathways .
相似化合物的比较
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl 2-(mercaptomethyl)-1H-imidazole-1-carboxylate
Comparison:
- tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate has a unique pyrrole ring which imparts different electronic properties compared to imidazole derivatives.
- The presence of the mercaptomethyl group makes it more reactive towards nucleophiles and electrophiles compared to similar compounds without this group .
This compound’s unique structure and reactivity make it a valuable molecule in various fields of research and industry
属性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
tert-butyl 2-(sulfanylmethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h4-6,14H,7H2,1-3H3 |
InChI 键 |
UWQPWMGJYMDMMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC=C1CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
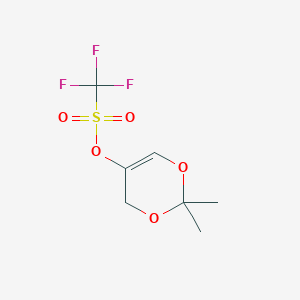
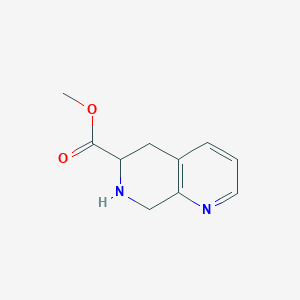
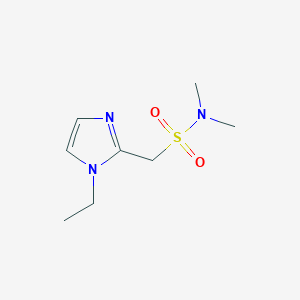
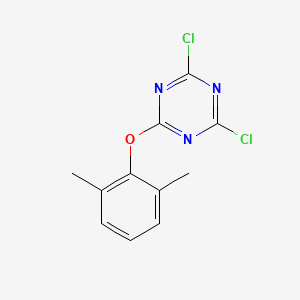
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
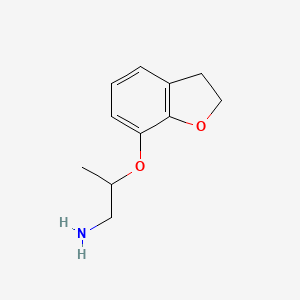
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
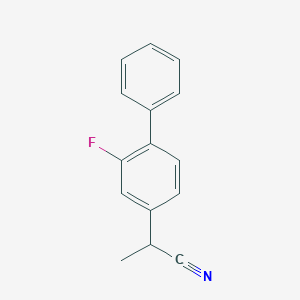
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
